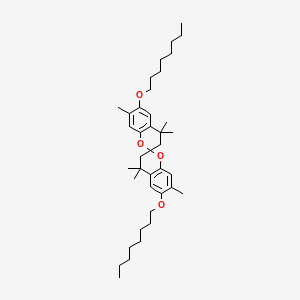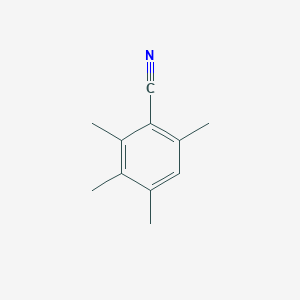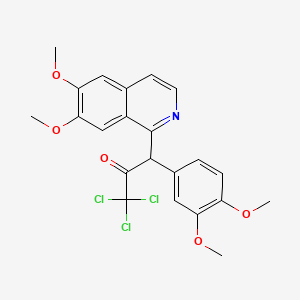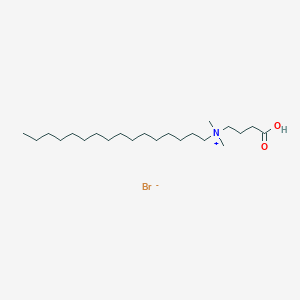![molecular formula C3H6BrF2O3P B14486209 Dimethyl [bromo(difluoro)methyl]phosphonate CAS No. 65094-21-5](/img/structure/B14486209.png)
Dimethyl [bromo(difluoro)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [bromo(difluoro)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H10BrF2O3P. It is a derivative of phosphonic acid and contains both bromine and fluorine atoms, making it a unique and versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [bromo(difluoro)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane such as iodomethane . The reaction typically requires heating and can be catalyzed by various amines.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [bromo(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
Dimethyl [bromo(difluoro)methyl]phosphonate has several scientific research applications:
Industry: It is utilized in various industrial applications, including the synthesis of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl [bromo(difluoro)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological applications, it targets protein tyrosine phosphatases, inhibiting their activity and thereby affecting cellular signaling pathways . The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [bromo(difluoro)methyl]phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl methylphosphonate: Lacks the bromine and fluorine atoms, making it less reactive.
Diethyl [difluoro(pyridinyl)methyl]phosphonate: Contains a pyridinyl group, offering different reactivity and applications.
Uniqueness
Dimethyl [bromo(difluoro)methyl]phosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
65094-21-5 |
|---|---|
Formule moléculaire |
C3H6BrF2O3P |
Poids moléculaire |
238.95 g/mol |
Nom IUPAC |
bromo-dimethoxyphosphoryl-difluoromethane |
InChI |
InChI=1S/C3H6BrF2O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3 |
Clé InChI |
FZOOSMOMRAFKPC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(F)(F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

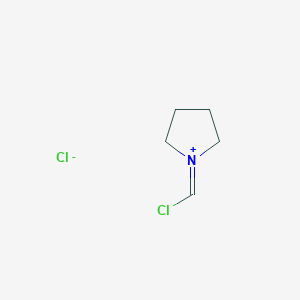
![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)

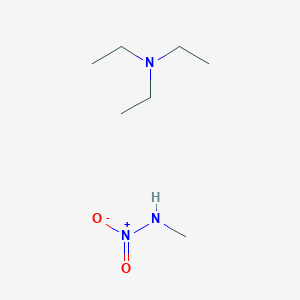

![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
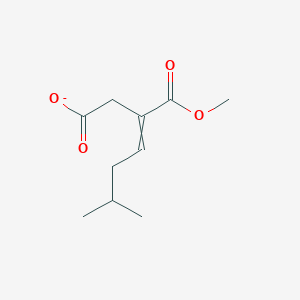
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
